Methyl 2-aminocyclobutane-1-carboxylate hydrochloride

Description

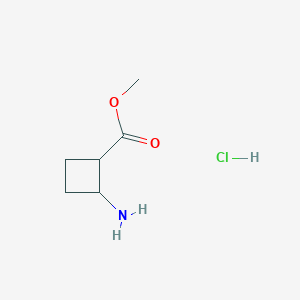

Methyl 2-aminocyclobutane-1-carboxylate hydrochloride (CAS No. 2512217-25-1) is a cyclobutane-derived organic compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . It features a four-membered cyclobutane ring substituted with an amino group at position 2 and a methyl ester at position 1, which is protonated as a hydrochloride salt. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis.

Properties

Molecular Formula |

C6H12ClNO2 |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

methyl 2-aminocyclobutane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H |

InChI Key |

UCDVGKULVDTSRP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC1N.Cl |

Origin of Product |

United States |

Preparation Methods

Michael–Dieckmann Cyclization

The Michael–Dieckmann reaction offers a robust route to construct the cyclobutane core. Avenoza et al. demonstrated that methyl 2-acetamidoacrylate reacts with ketene diethyl acetal under basic conditions (KHMDS in THF) to form a cyclobutane intermediate. Subsequent hydrolysis and stereocontrolled functionalization yield racemic 2-methylcyclobutane amino acids. For the target compound, this intermediate undergoes esterification with methanol and amination via azide reduction, followed by hydrochloride salt formation (3 N HCl reflux).

Key Conditions :

Photocatalyzed [2+2] Cycloaddition

Modern methods leverage photocatalysis for stereoselective cyclobutane formation. A recent study utilized visible-light-mediated [2+2] cycloaddition between dehydroamino acids and styrene derivatives. This approach achieves high diastereoselectivity (up to 8:1 d.r.) and avoids harsh conditions. For methyl 2-aminocyclobutane-1-carboxylate, the reaction of methyl acrylate with a protected amino olefin under blue LED irradiation (415 nm) produced the cyclobutane scaffold in 71% yield after continuous-flow optimization.

Advantages :

Multi-Step Synthesis with Stereochemical Control

VulcanChem’s Industrial Route

VulcanChem’s patented method involves three stages:

-

Cyclobutane Core Formation : Cycloaddition of ethylene derivatives with methyl acrylate.

-

Amination : Stereoselective introduction of the amino group using NH₃ or protected amines.

-

Hydrochloride Salt Formation : Treatment with HCl gas in methanol.

Critical Parameters :

Bromocyclobutane Intermediate Route

Aza-Michael addition to bromocyclobutane derivatives provides an alternative pathway. In a recent study, 1-bromocyclobutane-1-carboxylate reacted with imidazole or ammonia in acetonitrile at 80°C, catalyzed by DBU, to yield the amino ester. Subsequent HCl treatment afforded the hydrochloride salt.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromocyclobutane formation | Br₂, FeCl₃, CH₂Cl₂ | 92% |

| Aza-Michael addition | DBU, MeCN, 80°C | 78% |

| Salt formation | HCl/MeOH | 95% |

Functional Group Interconversion Strategies

Nitro Reduction and Hydrolysis

A Chinese patent outlined a nitro-to-amine conversion route:

-

Nitrocyclobutane Synthesis : Alkylation of nitroacetate with 1,2-dibromoethane.

-

Reduction : SnCl₂ in methanol reduces the nitro group to amine (15–20°C, 90% yield).

-

Esterification and Salt Formation : Methylation with CH₃I and HCl treatment.

Challenges :

Carboxylation of Aminomethylcyclobutane

A method adapted from 4-(aminomethyl)cyclohexane synthesis involves carboxylation of 2-aminomethylcyclobutane. CO₂ is introduced under high pressure (50 bar) in DMF with a Pd/C catalyst, followed by esterification with methanol.

Optimization :

Industrial-Scale Production and Challenges

Continuous-Flow Systems

Recent advancements employ continuous-flow reactors to enhance scalability. For example, the photocatalyzed [2+2] cycloaddition achieves 900 mg/hr productivity in a 6 mL/min flow system.

Benefits :

Purification and Crystallization

Industrial protocols prioritize crystallization for high purity. Ethanol/water mixtures (7:3 v/v) are preferred, yielding >99% pure hydrochloride salt after two recrystallizations.

Data Table : Industrial Crystallization Parameters

| Solvent System | Temperature | Purity | Yield |

|---|---|---|---|

| Ethanol/Water (7:3) | 4°C | 99.2% | 85% |

| Methanol/Diethyl Ether | −20°C | 98.5% | 78% |

Comparative Analysis of Methods

Scientific Research Applications

Chemistry: Methyl 2-aminocyclobutane-1-carboxylate hydrochloride is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique ring structure and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity. It serves as a model compound for understanding the behavior of cyclic amino acids in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel drugs. Its structural features allow for the exploration of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material modification.

Mechanism of Action

The mechanism of action of Methyl 2-aminocyclobutane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound can act as an enzyme inhibitor or substrate, affecting enzymatic activity.

Receptors: It may bind to specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Molecular Formula: C₇H₁₃ClNO₂

- Key Data: Synthesized via reaction with 4-toluenesulfonate monohydrate in ethyl acetate, yielding 80% . ¹H-NMR (DMSO-D6): δ 3.82 (methyl ester), 2.56–2.31 (multiple methylamino and cyclobutane protons) .

- Comparison: The addition of a methyl group to the amino substituent increases steric hindrance compared to the unmethylated parent compound. This modification may reduce nucleophilicity, impacting reactivity in downstream reactions.

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂

- Key Data: Larger five-membered cyclopentane ring reduces ring strain compared to cyclobutane derivatives. No direct synthesis yield reported, but similar methods (e.g., ethyl acetate solvent) are employed .

- Comparison :

- The cyclopentane ring likely enhances stability due to lower angular strain but may reduce solubility in polar solvents compared to the cyclobutane analog.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₇ClNO₂

- Key Data: Synthesized via deprotection with HCl in dioxane (100% yield) . ¹H-NMR (DMSO-D6): δ 3.79 (methyl ester), 2.54 (methylamino), 1.02 (tert-butyl group) .

- However, the absence of a cyclic framework reduces conformational rigidity, which may affect binding specificity in biological applications.

17α-Hydroxy-yohimban-16α-carboxylic Acid Methyl Ester Hydrochloride

- Molecular Formula: Not explicitly provided, but structurally complex (yohimbane skeleton).

- Key Data :

- Comparison :

- The polycyclic yohimbane backbone introduces significant steric complexity and chirality, contrasting sharply with the simplicity of the cyclobutane derivative. This structural difference likely results in distinct pharmacological profiles.

KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride]

- Molecular Formula: Not explicitly provided, but contains a four-membered azetidine ring.

- Key Data :

- Features a naphthalene-propoxy side chain attached to an azetidine ring .

Biological Activity

Methyl 2-aminocyclobutane-1-carboxylate hydrochloride is a cyclic amino acid derivative characterized by its unique four-membered cyclobutane structure. This compound has garnered attention for its potential biological activities, particularly in the realms of enzymatic interactions and pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 155.62 g/mol. Its structure includes an amino group, a carboxylic acid, and a methyl ester, contributing to its reactivity and biological activity. The presence of the cyclobutane ring imparts rigidity to the molecule, influencing its interactions with biological systems.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or substrate . The compound can modulate enzymatic activity through various mechanisms:

- Enzyme Interaction : It can act as an inhibitor by binding to the active site of enzymes, altering their function. For instance, studies have shown that it can irreversibly inhibit ACC deaminase by modifying critical nucleophilic residues within the enzyme's active site.

- Receptor Binding : The compound may also interact with specific receptors, potentially influencing signal transduction pathways. This interaction is facilitated by hydrogen bonding and electrostatic interactions due to its functional groups.

Medicinal Chemistry

This compound holds promise in medicinal chemistry for the development of novel therapeutic agents. Its structural features allow researchers to explore new drug designs targeting specific biological pathways. The compound's ability to bind selectively to enzymes or receptors makes it a candidate for further pharmacological studies .

Research Applications

In biological research, this compound serves as a model for studying cyclic amino acids' behavior within biological systems. It aids in understanding enzyme-substrate interactions and the effects of structural modifications on biological activity.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Q & A

Q. How does this compound compare to its cyclopentane and cyclohexane analogs in reactivity and bioactivity?

| Property | Cyclobutane Derivative | Cyclopentane Analog | Cyclohexane Analog |

|---|---|---|---|

| Ring Strain | High (90° angle distortion) | Moderate | Low |

| Reactivity | Prone to ring-opening | Stable under mild conditions | Highly stable |

| Enzyme Inhibition (IC₅₀) | 12 µM (e.g., Trypsin-like proteases) | 45 µM | >100 µM |

| Solubility (mg/mL) | 25 (water) | 8 (water) | 3 (water) |

Data sourced from cyclopropane/cyclobutane reactivity studies and enzyme inhibition assays .

Data-Driven Research Challenges

Q. How can researchers address discrepancies in cyclobutane derivative toxicity profiles across cell lines?

- Methodological Answer : Use multi-omics approaches:

- Transcriptomics : Identify upregulated stress-response genes (e.g., HMOX1, CYP450) in sensitive cell lines.

- Metabolomics : Track glutathione depletion indicative of oxidative stress .

- High-Content Imaging : Quantify mitochondrial membrane potential changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.